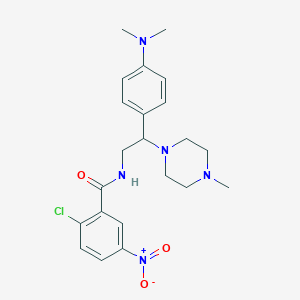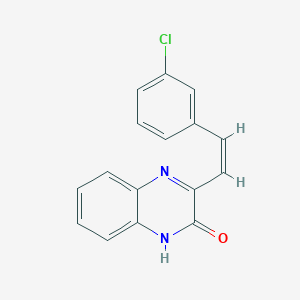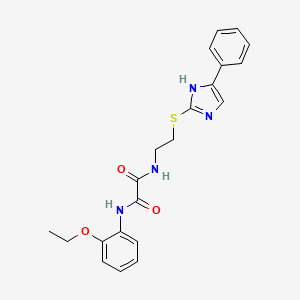![molecular formula C25H22N4O2 B2767480 2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921849-57-2](/img/structure/B2767480.png)
2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a useful research compound. Its molecular formula is C25H22N4O2 and its molecular weight is 410.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on similar compounds has highlighted methods for synthesizing diverse pyridine and fused pyridine derivatives, including pyrazolo[3,4-b]pyridine and tetrahydroquinoline derivatives, through various chemical reactions such as Michael addition, Mannich reaction, and Dieckmann condensation (Revanna et al., 2013). These synthetic routes are crucial for developing novel compounds with potential applications in pharmaceuticals, materials science, and catalysis.
Structural Characterization and Molecular Interactions
The structural analysis of related compounds, such as 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, reveals insights into molecular conformation, intramolecular interactions, and crystal packing, which are essential for understanding the chemical behavior and potential applications of the compound (Khan et al., 2010). Such structural characterizations can guide the design of new materials with desired physical and chemical properties.
Potential Applications
Although the exact applications of 5-allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one are not described in the literature, compounds with similar structures have been explored for their potential in various fields:
- Pharmaceutical Research : The synthesis and biological evaluation of heterocyclic compounds, including pyrazolo and quinoline derivatives, have been a focal point in drug discovery, particularly for their antibacterial, antifungal, and antimalarial activities (Desai et al., 2020; Sapariya et al., 2017).
- Materials Science : The development of new materials for applications such as organic light-emitting diodes (OLEDs) and lubricants has benefited from the synthesis of novel organic compounds, including those based on pyrazolo and quinoline moieties (Su et al., 2021; Hussein et al., 2016).
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-2-14-27-16-20(24(30)28-15-8-10-18-9-6-7-13-22(18)28)23-21(17-27)25(31)29(26-23)19-11-4-3-5-12-19/h2-7,9,11-13,16-17H,1,8,10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAUUUZNFPZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)

![N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2767404.png)

![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)
![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2767410.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2767414.png)



